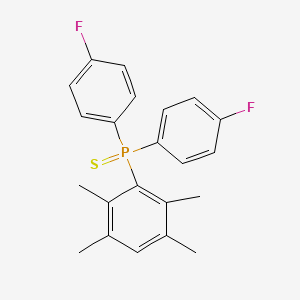![molecular formula C14H20O2Si B14314873 Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate CAS No. 106046-48-4](/img/structure/B14314873.png)
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under basic conditions. One common method involves the use of dimethylphenylsilyl chloride and methyl 2-methylbut-3-enoate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silyl groups.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability and lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether.
Tert-butyldimethylsilyl derivatives: Compounds such as tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl ether.
Phenylsilyl derivatives: Compounds like phenylsilyl chloride and phenylsilyl ether.
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is unique due to the presence of both a silyl group and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications. The phenyl group attached to the silicon atom also imparts additional stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
106046-48-4 |
|---|---|
Fórmula molecular |
C14H20O2Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate |
InChI |
InChI=1S/C14H20O2Si/c1-6-14(2,13(15)16-3)17(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
Clave InChI |
XFRKHXUIJRQJGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)(C(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



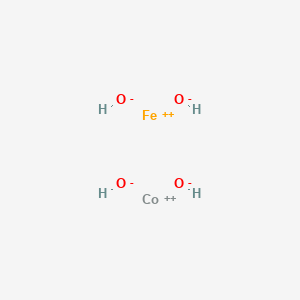
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
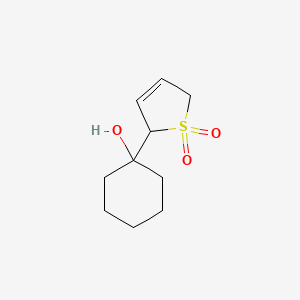
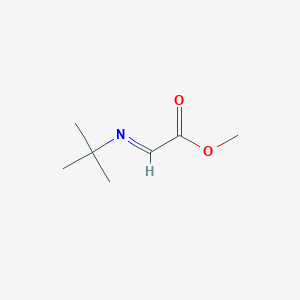
![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
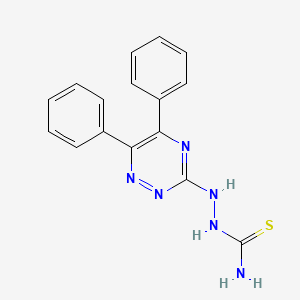
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
